molecular formula C24H29N3O3S2 B2994190 2-(4-Methoxyphenyl)-3-(propylthio)-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 932496-88-3

2-(4-Methoxyphenyl)-3-(propylthio)-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No.: B2994190
CAS No.: 932496-88-3
M. Wt: 471.63
InChI Key: MPBKMXZCZOKBQE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-(propylthio)-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the spirocyclic class of compounds, which are known for their diverse biological activities. In 5]deca-1,3-diene.

Scientific Research Applications

Synthesis Techniques and Applications

  • Innovative Synthesis Approaches : Research on spirocyclic compounds, such as the development of photomediated spirocyclization techniques for creating azaspiro[4.5]deca-dione compounds, highlights the potential for innovative synthesis methods in creating structurally complex molecules with potential pharmacological applications (Yang et al., 2022).

  • Heterocyclic Compound Synthesis : Studies on the three-component heterocyclization involving pyrimidine triones suggest methods for synthesizing triazaspiro[4.5]decane triones, indicating the versatility of spiro compounds in constructing heterocyclic systems with possible applications in medicinal chemistry (Tyrkov et al., 2017).

  • Spiro Compound Reactivity : Research on the synthesis and reactivity of chiral diazaphospholidine oxides provides insights into the stereochemical aspects of spiro compounds, which could be crucial for their application in asymmetric synthesis and catalysis (Wyatt et al., 1999).

  • Molecular Structure Analysis : The determination of molecular structures of novel spiro compounds, such as those derived from gymnotheca chinensis, expands our understanding of their chemical diversity and potential biological activities (Xiao et al., 2016).

Properties

IUPAC Name

2-(4-methoxyphenyl)-8-(4-methylphenyl)sulfonyl-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S2/c1-4-17-31-23-22(19-7-9-20(30-3)10-8-19)25-24(26-23)13-15-27(16-14-24)32(28,29)21-11-5-18(2)6-12-21/h5-12H,4,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBKMXZCZOKBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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